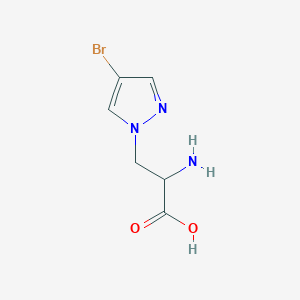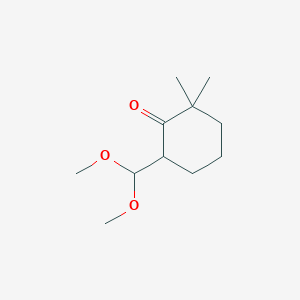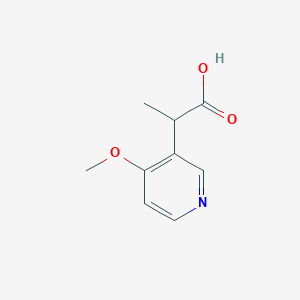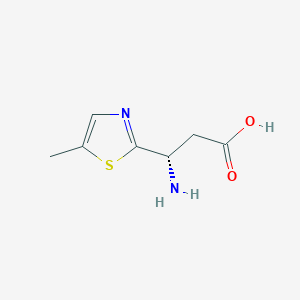
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring substituted with a bromine atom and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by bromination and subsequent functionalization to introduce the amino acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways related to inflammation, neurotransmission, and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
- 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)propanoic acid
- 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid
Uniqueness
The uniqueness of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid lies in its bromine substitution, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C6H8BrN3O2 |
|---|---|
Molekulargewicht |
234.05 g/mol |
IUPAC-Name |
2-amino-3-(4-bromopyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H8BrN3O2/c7-4-1-9-10(2-4)3-5(8)6(11)12/h1-2,5H,3,8H2,(H,11,12) |
InChI-Schlüssel |
JPKHFLQIZZVWHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CC(C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13309806.png)




![Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13309832.png)
![(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13309837.png)




![2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13309857.png)
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13309865.png)
